molecular formula C18H21Cl2N7O2 B610195 プレキサセチブ二塩酸塩 CAS No. 1234015-54-3

プレキサセチブ二塩酸塩

カタログ番号: B610195
CAS番号: 1234015-54-3
分子量: 438.3 g/mol
InChIキー: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Ovarian Cancer

Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .

  • Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .

Pancreatic Cancer

Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .

  • Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .

Squamous Cell Carcinoma

In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .

  • Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .

Preclinical Studies

Preclinical investigations have established the potential of Prexasertib across various tumor types:

  • Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
  • Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .

Pharmacokinetics and CNS Penetration

Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .

Summary Table of Applications

Cancer Type Application Key Findings
Ovarian CancerMonotherapy / Combination TherapyPromising ORR; effective in BRCA mutation carriers
Pancreatic CancerCombination TherapySynergistic effects with gemcitabine and S-1; induced apoptosis
Squamous Cell CarcinomaMonotherapyAcceptable safety profile; improved PFS and OS
Pediatric MedulloblastomaCNS Tumor TreatmentEffective CNS penetration; significant biological response

作用機序

LY2606368 (塩酸塩)は、DNA損傷応答に関与する重要なタンパク質キナーゼであるCHK1を阻害することにより、その効果を発揮します。この阻害は、CDC25Aの活性化につながり、これは次にCDK2を活性化し、複製フォークの数を増やしつつ、その安定性を低下させます。 その結果生じる複製ストレスは、二重鎖DNA切断を引き起こし、DNA損傷チェックポイントを無効にし、有糸分裂における細胞死につながります .

類似の化合物との比較

類似の化合物

独自性

LY2606368 (塩酸塩)は、CHK1に対する高い効力と選択性により、ユニークです。 癌細胞において複製カタストロフィーとアポトーシスを効果的に誘導するため、癌研究と治療開発において貴重なツールとなっています .

準備方法

合成経路と反応条件

LY2606368 (塩酸塩)の合成には、重要な中間体の形成と、それらの制御された条件下での後続反応を含むいくつかのステップが含まれます。 正確な合成経路と反応条件は、機密情報であり、パブリックドメインのソースでは詳細な情報は入手できません .

工業生産方法

LY2606368 (塩酸塩)の工業生産方法も機密情報です。 通常、このような化合物は、純度と一貫性を確保するために、厳格な規制基準に従った専門施設で生産されます .

化学反応の分析

反応の種類

LY2606368 (塩酸塩)は、主にCHK1阻害剤としての機能に関連する反応を起こします。これらには以下が含まれます。

一般的な試薬と条件

この化合物は、通常、ヒドロキシ尿素などの他の試薬と組み合わせて使用​​され、その効果を高めます。 条件は、しばしば、化合物の安定性と活性を維持するために制御された環境を必要とします .

主要な生成物

LY2606368 (塩酸塩)を含む反応から生成される主要な生成物は、誘導されたDNA損傷と複製カタストロフィーによる断片化された染色体とアポトーシス細胞です .

科学研究への応用

LY2606368 (塩酸塩)には、特に以下のような分野で、いくつかの科学研究への応用があります。

生物活性

Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of Prexasertib dihydrochloride, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.

Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:

  • Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
  • Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
  • Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:

  • Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
  • CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
  • Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .

Table 1: Summary of Preclinical Findings on Prexasertib

Study TypeCancer ModelDosageKey Findings
In VivoG3MB (medulloblastoma)10 mg/kg SQSignificant CNS penetration; tumor growth inhibition
In VitroVarious Cancer LinesVariesInduces DNA damage; enhances sensitivity to chemotherapy
Combination TherapyNon-small cell lung cancerVariesIncreased apoptosis; enhanced efficacy with cisplatin

Clinical Implications

Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .

Case Studies

  • Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
  • Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .

特性

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。